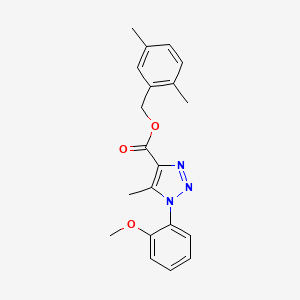

![molecular formula C22H13F3N4O2S2 B6555334 3-phenyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040645-82-6](/img/structure/B6555334.png)

3-phenyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a phenyl group, a trifluoromethyl group, an oxadiazole ring, a sulfanyl group, and a thienopyrimidinone ring . These features suggest that this compound could have interesting chemical and physical properties, and potentially useful biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl and trifluoromethyl groups might be introduced using electrophilic aromatic substitution reactions . The oxadiazole ring could be formed via a cyclization reaction . The sulfanyl group might be introduced using a nucleophilic substitution reaction . The thienopyrimidinone ring could be formed via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the oxadiazole and thienopyrimidinone rings suggests that this compound could have a planar structure . The trifluoromethyl group is electron-withdrawing, which could influence the electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the phenyl and trifluoromethyl groups might undergo electrophilic aromatic substitution reactions . The oxadiazole ring could participate in nucleophilic substitution reactions . The sulfanyl group might be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and thienopyrimidinone rings could increase its stability and rigidity . The trifluoromethyl group is highly electronegative, which could increase the compound’s polarity .Applications De Recherche Scientifique

Anticancer Potential

This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth inhibition and apoptosis induction. Its unique chemical structure may interact with specific cellular pathways, making it a promising candidate for further investigation in cancer therapy .

Antioxidant Activity

The presence of sulfur and phenyl moieties suggests that this compound might possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant capacity could reveal its potential in preventing oxidative stress-related diseases .

Anti-Inflammatory Properties

Given the trifluoromethyl group and the oxadiazole ring, this compound could exhibit anti-inflammatory effects. Inflammation contributes to various diseases, including autoimmune disorders and cardiovascular conditions. Researchers may explore its ability to modulate inflammatory pathways .

Antifungal Applications

Compounds with unique heterocyclic structures often display antifungal activity. The 1,2,4-oxadiazole ring in this molecule could be relevant in inhibiting fungal growth. Investigating its efficacy against specific fungal strains could lead to novel antifungal agents .

CDKs (Cyclin-Dependent Kinases) Inhibition

CDKs play a critical role in cell cycle regulation. This compound’s structure suggests potential CDK inhibition. Researchers may explore its effects on cell cycle progression and its relevance in cancer treatment or other proliferative disorders .

Synthetic Applications

The vinylboronic acid moiety in this compound makes it useful in synthetic chemistry. It can participate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecules. Researchers may utilize it as a building block for drug discovery or materials science .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-phenyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N4O2S2/c23-22(24,25)14-8-6-13(7-9-14)19-27-17(31-28-19)12-33-21-26-16-10-11-32-18(16)20(30)29(21)15-4-2-1-3-5-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHABKPUQUVHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxyphenyl)-2-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555252.png)

![2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555260.png)

![2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555271.png)

![6-(3,4-dimethoxyphenyl)-2-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555275.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555283.png)

![2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B6555288.png)

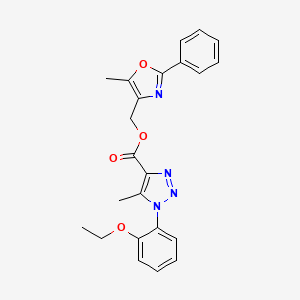

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555323.png)

![4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(thiophen-2-yl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6555326.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555335.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555337.png)

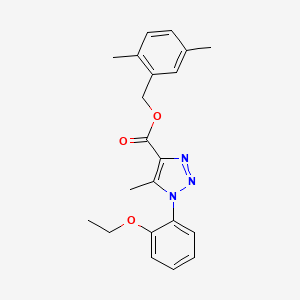

![3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555349.png)